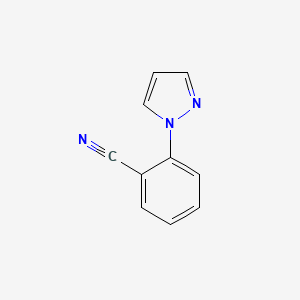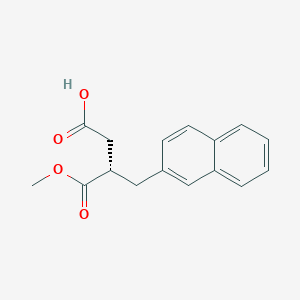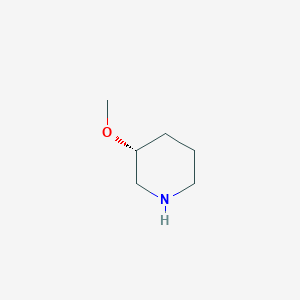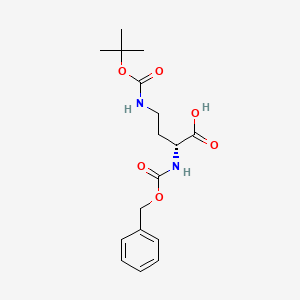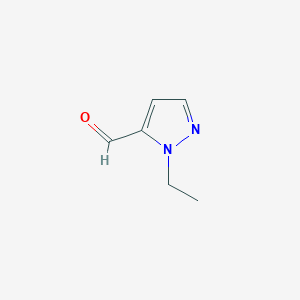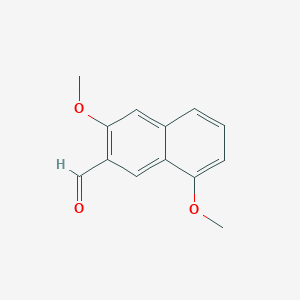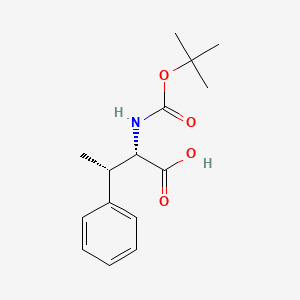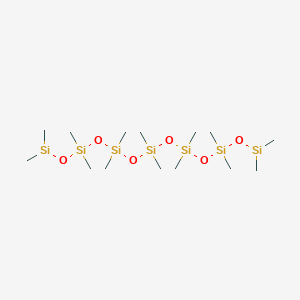
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
Vue d'ensemble
Description
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is a chemical compound with the molecular formula C14H44O6Si7 . It is a colorless to almost colorless transparent liquid .
Molecular Structure Analysis
The molecular structure of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane consists of 14 carbon atoms, 44 hydrogen atoms, 6 oxygen atoms, and 7 silicon atoms . The exact structure and arrangement of these atoms could not be found in the search results.Physical And Chemical Properties Analysis
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane has a boiling point of 128 °C at 2 mmHg and a flash point of 164 °C . It has a specific gravity of 0.91 and a refractive index of 1.39 .Applications De Recherche Scientifique
Spirophosphorane Reactions
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane plays a role in the formation and transformation of spirophosphoranes, crucial in organic chemistry. Laurenço and Burgada (1976) explored reactions involving spirophosphoranes, highlighting their significance in forming compounds with P-C bonds and tricoordinated phosphorus compounds (Laurenço & Burgada, 1976).
Liquid-Crystalline Derivatives
The compound's derivatives, particularly those with oligosiloxane chains, have applications in creating liquid-crystalline materials with high electron mobility. Funahashi and Sonoda (2012) synthesized liquid-crystalline perylene tetracarboxylic acid bisimide derivatives with trisiloxane chains, noting their solubility and potential in electronic applications (Funahashi & Sonoda, 2012).
Cyclotetrasiloxanetetrols Synthesis
Pozdnyakova et al. (2010) synthesized 1,3,5,7-Tetramethyl-1,3,5,7-tetrahydroxycyclotetrasiloxane, demonstrating its applications in creating various isomers and exploring their stability and properties through X-ray diffraction and NMR studies (Pozdnyakova et al., 2010).
Acid-Catalyzed Condensation in Siloxanes
The kinetics of condensation of various siloxanediols, including tetradecamethylheptasiloxane, were studied by Cypryk and Sigwalt (1994), providing insights into the complex mechanisms of silanol condensation crucial for polymer chemistry (Cypryk & Sigwalt, 1994).
Sol-Gel Process in Material Synthesis
Rozga-Wijas et al. (2005) used derivatives of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethylheptasiloxane in the sol-gel process to create polysiloxane-silica hybrids, demonstrating their utility in forming materials with varied shapes and surface areas (Rozga-Wijas et al., 2005).
Antimalarial Research
The compound's derivatives have been explored in the context of antimalarial drugs. Opsenica et al. (2006) studied tetraoxane antimalarials, revealing their potential in treating resistant strains of Plasmodium falciparum, a malaria-causing parasite (Opsenica et al., 2006).
Propriétés
InChI |
InChI=1S/C14H42O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h1-14H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIDUNHDYJESJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O6Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339091 | |
| Record name | AC1LB8OT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane | |
CAS RN |
19095-23-9 | |
| Record name | AC1LB8OT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane being identified in plant extracts?
A1: This compound's presence in plant extracts analyzed by GC-MS is often attributed to contamination rather than being a natural component. [, , ] It is commonly used in laboratory settings as a silicone grease, and its appearance in analyses can arise from various sources during sample preparation or analysis. [, , ] Researchers should exercise caution when interpreting GC-MS data and consider potential contamination sources.
Q2: How can I differentiate 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane from other siloxanes in GC-MS analysis?
A2: Distinguishing siloxanes in complex mixtures requires careful analysis of their mass spectra and retention times. While mass spectrometry can provide structural information, comparing retention times with known standards is crucial for accurate identification. Utilizing high-resolution mass spectrometry (HRMS) can further enhance identification accuracy by providing precise mass measurements.
Q3: Are there any documented biological activities or pharmacological properties associated with 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane?
A3: The provided research articles focus on identifying this compound within plant extracts and do not delve into its potential biological activities. [, , , , ] It is essential to consult toxicological databases and relevant literature for information on its safety profile and potential biological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




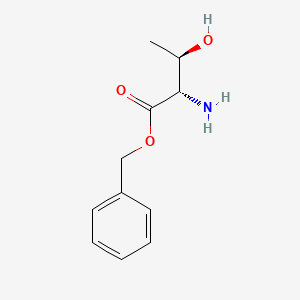

![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)


